molecular formula C15H17N3O B13699958 6-(Benzyloxy)-5,6,7,8-tetrahydroquinazolin-2-amine

6-(Benzyloxy)-5,6,7,8-tetrahydroquinazolin-2-amine

Katalognummer: B13699958
Molekulargewicht: 255.31 g/mol
InChI-Schlüssel: FWSSYAPVYVRKTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD32632747 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of MFCD32632747 involves several synthetic routes. One common method includes the use of triazolo ring compounds, which are then converted into methanesulfonate crystal forms . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the desired crystal form is obtained.

Industrial Production Methods: Industrial production of MFCD32632747 is designed for large-scale synthesis. The process is optimized for simplicity and efficiency, making it suitable for mass production. The crystal form A-I of the compound methanesulfonate is particularly noted for its good solubility and stability, which facilitates its preparation and storage .

Analyse Chemischer Reaktionen

Types of Reactions: MFCD32632747 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: Common reagents used in the reactions involving MFCD32632747 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of MFCD32632747 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

MFCD32632747 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic processes. In biology, it plays a role in studying cellular mechanisms and pathways. In medicine, it is investigated for its potential therapeutic effects. Additionally, the compound is utilized in industrial applications for the production of various materials and chemicals .

Wirkmechanismus

The mechanism of action of MFCD32632747 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The exact pathways and molecular targets can vary depending on the specific application and the conditions under which the compound is used .

Vergleich Mit ähnlichen Verbindungen

MFCD32632747 is unique in its properties and applications. Similar compounds include other triazolo ring compounds and methanesulfonate derivatives. MFCD32632747 stands out due to its stability, solubility, and reactivity, which make it particularly valuable for various scientific and industrial purposes .

List of Similar Compounds:
  • Triazolo ring compounds
  • Methanesulfonate derivatives

Eigenschaften

Molekularformel

C15H17N3O

Molekulargewicht

255.31 g/mol

IUPAC-Name

6-phenylmethoxy-5,6,7,8-tetrahydroquinazolin-2-amine

InChI

InChI=1S/C15H17N3O/c16-15-17-9-12-8-13(6-7-14(12)18-15)19-10-11-4-2-1-3-5-11/h1-5,9,13H,6-8,10H2,(H2,16,17,18)

InChI-Schlüssel

FWSSYAPVYVRKTN-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=NC(=NC=C2CC1OCC3=CC=CC=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.